Cyanomethyl dimethyldithiocarbamate

Description

BenchChem offers high-quality Cyanomethyl dimethyldithiocarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanomethyl dimethyldithiocarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

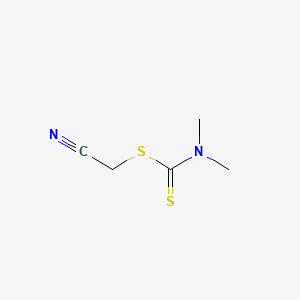

Structure

3D Structure

Properties

IUPAC Name |

cyanomethyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCZXSPJNILIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210531 | |

| Record name | Cyanomethyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61540-35-0 | |

| Record name | Cyanomethyl N,N-dimethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61540-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanomethyl dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061540350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanomethyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanomethyl dimethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOMETHYL DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRF9Y36SPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyanomethyl Dimethyldithiocarbamate: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyanomethyl dimethyldithiocarbamate, a molecule of interest in various chemical and biological research fields. This document delves into its fundamental chemical properties, elucidates its molecular structure, and presents a detailed, logical pathway for its synthesis. Furthermore, it explores the characteristic spectroscopic signatures that define this compound and discusses its potential applications, particularly focusing on the well-established fungicidal properties of the dithiocarbamate class. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, providing both foundational knowledge and practical insights.

Introduction

Cyanomethyl dimethyldithiocarbamate, with the chemical formula C5H8N2S2, is an organic sulfur-nitrogen compound belonging to the dithiocarbamate family. Dithiocarbamates are known for their diverse applications, ranging from agricultural fungicides and pesticides to accelerators in the vulcanization of rubber and as ligands in coordination chemistry.[1][2] The introduction of a cyanomethyl group to the dithiocarbamate moiety introduces a reactive handle and modifies the molecule's polarity and biological activity, making it a subject of interest for further investigation and application. This guide aims to consolidate the available information on cyanomethyl dimethyldithiocarbamate, offering a detailed examination of its chemical and physical characteristics.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of cyanomethyl dimethyldithiocarbamate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H8N2S2 | [3] |

| Molecular Weight | 160.26 g/mol | [3] |

| CAS Number | 61540-35-0 | [3] |

| Melting Point | 73 °C | [3] |

| Boiling Point | 244.1 °C at 760 mmHg | [4] |

| Appearance | White solid (predicted) | General observation for similar compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and acetone; poorly soluble in water. | General solubility of dithiocarbamate esters |

Molecular Structure and Elucidation

The molecular structure of cyanomethyl dimethyldithiocarbamate features a central dithiocarbamate group [(CH3)2NCS2-] esterified with a cyanomethyl group [-CH2CN]. The presence of both a polar nitrile group and a less polar dithiocarbamate moiety gives the molecule a unique solubility profile.

2D Chemical Structure:

Synthesis of cyanomethyl dimethyldithiocarbamate.

Experimental Protocol (Representative):

This protocol is a representative procedure based on established methods for the synthesis of similar dithiocarbamate esters. [5] Materials:

-

Sodium dimethyldithiocarbamate (1 equivalent)

-

Chloroacetonitrile (1 equivalent)

-

Acetone or N,N-Dimethylformamide (DMF) (solvent)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolution: Dissolve sodium dimethyldithiocarbamate in a suitable solvent such as acetone or DMF in a reaction vessel equipped with a magnetic stirrer.

-

Addition of Alkylating Agent: To the stirred solution, add chloroacetonitrile dropwise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the precipitated sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure cyanomethyl dimethyldithiocarbamate.

Spectroscopic Characterization (Predicted)

5.1. 1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show two distinct signals:

-

Singlet around δ 3.4-3.5 ppm: This signal corresponds to the six protons of the two equivalent methyl groups attached to the nitrogen atom.

-

Singlet around δ 4.0-4.2 ppm: This signal is attributed to the two protons of the methylene group (-S-CH2-CN), which is deshielded by the adjacent sulfur atom and the nitrile group.

5.2. 13C NMR Spectroscopy (Predicted)

The proton-decoupled 13C NMR spectrum is predicted to exhibit four signals:

-

δ ~35-45 ppm: Corresponding to the carbon atoms of the two N-methyl groups.

-

δ ~40-50 ppm: Attributed to the methylene carbon (-S-CH2-CN).

-

δ ~115-120 ppm: The characteristic signal for the nitrile carbon (-C≡N). * δ ~195-205 ppm: The downfield signal corresponding to the thiocarbonyl carbon (C=S) of the dithiocarbamate group. [6] 5.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide valuable information about the functional groups present in the molecule:

-

~2250 cm-1: A sharp, medium-intensity absorption band characteristic of the C≡N stretching vibration of the nitrile group. [4][7]* ~1480-1520 cm-1: A strong absorption band corresponding to the C-N stretching vibration within the dithiocarbamate moiety, often referred to as the "thioureide band". [8]* ~950-1050 cm-1: An absorption band associated with the C=S stretching vibration. [8] 5.4. Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]+ at m/z 160. Key fragmentation patterns would include the loss of the cyanomethyl radical (•CH2CN) to give a fragment at m/z 120, corresponding to the dimethyldithiocarbamate cation, and a fragment at m/z 88 corresponding to [(CH3)2NCS]+. [9]

Applications and Biological Activity

Dithiocarbamates are a well-established class of fungicides with a broad spectrum of activity against various plant pathogens. [1][2]Their mechanism of action is believed to involve the chelation of essential metal ions, such as copper and zinc, which are vital for the function of certain fungal enzymes. [10]This disruption of enzymatic activity ultimately leads to fungal cell death.

While specific fungicidal activity data for cyanomethyl dimethyldithiocarbamate is not extensively documented in the available literature, its structural similarity to other bioactive dithiocarbamates suggests it is likely to exhibit similar properties. The presence of the cyanomethyl group could influence its lipophilicity and ability to penetrate fungal cell walls, potentially modulating its antifungal efficacy. Further research is warranted to explore the specific biological activities of this compound and its potential applications in drug development and agrochemicals.

Safety and Handling

Conclusion

Cyanomethyl dimethyldithiocarbamate is a fascinating molecule with a combination of a reactive cyanomethyl group and a biologically active dithiocarbamate core. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and predicted spectroscopic characteristics. While further experimental validation of its spectral data and biological activity is needed, this document serves as a solid foundation for researchers interested in exploring the potential of this and related compounds in various scientific disciplines.

References

-

AIP Publishing. (n.d.). Synthesis, Characterization, Mass Spectral Fragmentation and Biological Activity of new Dithiocarbamate Directive and their Metal Ion Complex. Retrieved from [Link]

- Azizi, N., Aryanasab, F., & Saidi, M. R. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions. Organic letters, 8(23), 5275–5277.

- Campanale, C., Triozzi, M., Ragonese, A., Losacco, D., & Massarelli, C. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851.

-

LookChem. (n.d.). Cas 61540-35-0,cyanomethyl dimethyldithiocarbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

- van Gaal, H. L. M., Diesveld, J. W., Pijpers, F. W., & van der Linden, J. G. M. (1979). Carbon-13 NMR spectra of dithiocarbamates. Chemical shifts, carbon-nitrogen stretching vibration frequencies and .pi.-bonding in the NCS2 fragment. Inorganic Chemistry, 18(11), 3251–3260.

-

Taylor & Francis. (n.d.). Dithiocarbamates – Knowledge and References. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A one-pot preparation of cyanamide from dithiocarbamate using molecular iodine. Retrieved from [Link]

-

PubChem. (n.d.). Cyanoethyl dimethyldithiocarbamate. Retrieved from [Link]

-

ResearchGate. (2016). Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. Retrieved from [Link]

-

CORESTA. (2017). Dithiocarbamates. Retrieved from [Link]

-

ResearchGate. (2015). Facile synthesis and antifungal activity of dithiocarbamate derivatives bearing an amide moiety. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Syntheses and NMR-Spectra of NKR Substrates 2a-h and Product 3a. Retrieved from [Link]

-

SpectraBase. (n.d.). N1,N1-Dimethyl-N2-(cyanomethyl)formamidine. Retrieved from [Link]

- Bernstein, S., et al. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal Supplement Series, 121(1), 189.

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) 1 H NMR spectrum (Mercury 300 Hz) of cyanohydrin derivative with.... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

eGyanKosh. (n.d.). 30. Organic fungicides – Mode of action-. Dithiocarbamates- characteristics and use of Zineb and Maneb. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of Dithiocarbamate by Markovnikov Addition Reaction. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2008). Comparative study on the IR spectra of some transition metal dithiocarbamates. Retrieved from [Link]

-

mzCloud. (n.d.). Cyanomethyl methyl phenyl carbamodithioate. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dithiocarbamate – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). Methyl dimethyldithiocarbamate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. eagri.org [eagri.org]

- 11. Methyl dimethyldithiocarbamate | C4H9NS2 | CID 19526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

gas chromatography-mass spectrometry (GC-MS) for dithiocarbamate analysis

Advanced Strategies for Dithiocarbamate Analysis: From Regulatory Screening to Molecular Speciation via GC-MS

Executive Summary & The "DTC Paradox"

Dithiocarbamates (DTCs) represent a unique analytical challenge known as the "DTC Paradox": they are chemically versatile ligands essential in both agriculture (fungicides like Mancozeb) and pharmacology (Disulfiram, metal chelators), yet they are thermally unstable and non-volatile.

Direct gas chromatography (GC) of underivatized DTCs is generally impossible because the heated inlet causes rapid decomposition into carbon disulfide (

-

Regulatory Screening: Indirect quantification of total

released via acid hydrolysis. -

Molecular Speciation: Derivatization (typically alkylation) to "lock" the structure into a thermally stable, volatile ester for specific identification.

This guide details protocols for both approaches, with a specific focus on Phase-Transfer Catalysis (PTC) Methylation for high-specificity drug development applications.

Mechanism of Action & Analytical Pathways[1][2]

Understanding the chemistry is prerequisite to selecting the correct protocol. The diagram below illustrates the divergent pathways for DTC analysis.

Figure 1: Divergent analytical workflows. Pathway A yields a sum parameter (

Protocol A: Indirect Analysis via Evolution

Use Case: Environmental compliance, residue screening, and total load estimation.

This method converts all DTC species into

Reagents & Equipment

-

Hydrolysis Reagent: 1.5% (w/v) Stannous Chloride (

) in 5M HCl. -

Extraction Solvent: Isooctane (2,2,4-Trimethylpentane).

-

Vessels: 40 mL headspace vials with crimp caps (PTFE/Silicone septa).

Workflow

-

Sample Prep: Weigh 5.0 g of homogenized sample into the 40 mL vial.

-

Hydrolysis Initiation: Add 10 mL of Hydrolysis Reagent.

-

Solvent Trap: Immediately add 5 mL of Isooctane. Note: The isooctane layer traps the evolved

gas.[3][4] -

Reaction: Seal immediately. Incubate at 80°C for 60 minutes with agitation (500 rpm).

-

Extraction: Allow to cool to room temperature. The

partitions into the upper isooctane layer. -

Analysis: Inject 1 µL of the isooctane layer into the GC-MS.

Protocol B: High-Specificity Speciation via PTC Methylation

Use Case: Drug metabolism studies (e.g., Disulfiram vs. metabolites), distinguishing specific DTC ligands.

This protocol uses Phase-Transfer Catalysis (PTC) to move the polar DTC anion into an organic phase where it reacts with Methyl Iodide (

Reagents & Equipment

-

Alkylation Agent: Methyl Iodide (

). Warning: Neurotoxic alkylator. -

Phase Transfer Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or Triton-B.[5]

-

Buffer: 0.1 M EDTA / 0.1 M Cysteine (pH 9.5). EDTA prevents metal interference; Cysteine prevents oxidation.

-

Organic Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology

Figure 2: Phase-Transfer Catalysis (PTC) methylation workflow for stabilizing DTCs.

Detailed Steps:

-

Extraction: Extract the DTC from the biological matrix using the Alkaline EDTA/Cysteine buffer (pH 9.5). The high pH ensures the DTC remains deprotonated (anionic).

-

Catalyst Addition: Transfer 2 mL of extract to a glass tube. Add 2 mL of DCM containing 0.05 M TBAHS.

-

Methylation: Add 100 µL of Methyl Iodide. Cap tightly.

-

Reaction: Vortex/Shake vigorously for 30 minutes at room temperature. The TBAHS shuttles the DTC anion into the DCM layer where it reacts with

. -

Cleanup: Centrifuge at 3000 rpm for 5 minutes.

-

Transfer: Transfer the lower organic layer to a GC vial containing a small amount of anhydrous sodium sulfate (to remove water).

GC-MS Instrument Parameters

The following parameters are optimized for the Methylated DTCs (Protocol B). For Protocol A (

Gas Chromatography (Agilent 7890/8890 or equivalent)

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless (MMI/PTV preferred) | |

| Inlet Temp | 230°C | High enough to vaporize esters, low enough to prevent degradation. |

| Injection Mode | Pulsed Splitless (20 psi for 0.5 min) | Maximizes sensitivity for trace analysis. |

| Liner | Ultra Inert, Single Taper with Wool | Wool traps non-volatiles; "Ultra Inert" prevents active site adsorption. |

| Column | HP-5MS UI (30m x 0.25mm x 0.25µm) | Standard 5% phenyl phase provides excellent separation for esters. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp preserves peak shape; final hold cleans column. |

Mass Spectrometry (Single Quadrupole)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Transfer Line: 280°C

-

Acquisition: SIM/Scan (Simultaneous). Use Scan (50-450 amu) for identification and SIM for quantification.

Target Ions for SIM (Example: Dimethyldithiocarbamate-methyl ester):

-

Quant Ion (

): 88 (Base peak, typically the -

Qualifier Ions (

): 135 (Molecular Ion

Validation & Quality Control

To ensure data trustworthiness (E-E-A-T), every batch must include:

-

Internal Standard (IS):

-

For Protocol A (

): Use Thiophene-d4 or Benzene-d6 . -

For Protocol B (Methylation): Use Chlorpyrifos-methyl or a stable isotope labeled DTC if available.

-

-

Conversion Efficiency Check (Protocol A):

-

Matrix Effects (Protocol B):

-

DTCs are prone to matrix suppression.[6] Use Matrix-Matched Calibration curves prepared by spiking blank matrix before the methylation step.

-

Performance Metrics (Expected)

| Metric | Protocol A ( | Protocol B (Methylated) |

| Specificity | Low (Sum Parameter) | High (Molecular ID) |

| Linearity ( | > 0.995 | > 0.990 |

| LOQ | ~0.01 - 0.05 mg/kg | ~0.005 mg/kg |

| Recovery | 70 - 110% | 80 - 120% |

References

-

Agilent Technologies. (2024).[7] Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. Application Note. Link

-

Crnogorac, G., & Schmauder, S. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. Link

-

Sauter, A., et al. (1976). Quantitative analysis of disulfiram and its metabolites in human blood by gas-liquid chromatography.[8] Arzneimittel-Forschung.[8] Link

-

Mateo, J. M., et al. (2019). Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in Spices. PMC. Link

-

Thermo Fisher Scientific. (2012).[2] Analysis of Dithiocarbamate Pesticides by GC-MS. Application Note 52293. Link

Sources

- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. semanticscholar.org [semanticscholar.org]

The Strategic Synthesis of Metallo-Drugs: A Guide to Cyanomethyl Dimethyldithiocarbamate in Metal Complexation

For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and targeted action is a perpetual frontier. Within the expansive field of bioinorganic chemistry, metal-based compounds have emerged as a compelling class of pharmaceuticals, offering unique coordination geometries and reactivities. Dithiocarbamates (DTCs), a versatile class of sulfur-containing ligands, have garnered significant attention for their ability to form stable, lipophilic complexes with a wide array of transition metals, unlocking potent biological activities.[1][2]

This technical guide delves into the synthesis and application of a particularly promising, yet underexplored, dithiocarbamate ligand: cyanomethyl N,N-dimethyldithiocarbamate (cm-DMDTC) . The introduction of a cyanomethyl group presents a strategic modification to the well-established dimethyldithiocarbamate backbone, offering potential alterations in electronic properties, solubility, and biological targeting. This guide provides a comprehensive overview of the underlying chemistry, detailed synthesis protocols for the ligand and its metal complexes (with a focus on copper and gold), and discusses their potential applications in drug development, particularly as anticancer and antimicrobial agents.

The Dithiocarbamate Ligand: A Foundation for Versatility

Dithiocarbamates are monoanionic, bidentate ligands that coordinate to metal centers through their two sulfur atoms, forming a stable four-membered chelate ring.[3] This chelation enhances the thermodynamic and kinetic stability of the resulting metal complexes.[3] The electronic properties of dithiocarbamates can be readily tuned by modifying the substituents on the nitrogen atom, which in turn influences the properties of the metal complex.[2] The general structure of a dithiocarbamate anion is characterized by a key resonance stabilization between the dithiocarbamate and thioureide forms, which allows for the stabilization of metals in various oxidation states.[2]

The synthetic route to dithiocarbamate salts is remarkably efficient and aligns with the principles of green chemistry. It typically involves a one-pot reaction of a primary or secondary amine with carbon disulfide in the presence of a base, often proceeding with high atom economy at room temperature.[1][3]

Synthesis of Cyanomethyl N,N-Dimethyldithiocarbamate (cm-DMDTC) and its Metal Complexes

The introduction of the cyanomethyl group onto the sulfur backbone of dimethyldithiocarbamate is a key synthetic step. This is typically achieved through the reaction of the sodium or potassium salt of dimethyldithiocarbamate with a cyanomethylating agent, such as chloroacetonitrile.

Protocol: Synthesis of Sodium Dimethyldithiocarbamate

This protocol outlines the initial synthesis of the dithiocarbamate salt, a necessary precursor for the synthesis of cm-DMDTC.

Materials:

-

Dimethylamine (40% aqueous solution)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of dimethylamine in ethanol.

-

While stirring vigorously, slowly add carbon disulfide dropwise to the cooled amine solution. Maintain the temperature below 10°C.

-

Following the addition of CS₂, add a solution of sodium hydroxide in ethanol dropwise.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours, during which a white precipitate of sodium dimethyldithiocarbamate will form.

-

Collect the precipitate by filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the sodium dimethyldithiocarbamate salt.

Protocol: Synthesis of Cyanomethyl N,N-Dimethyldithiocarbamate (cm-DMDTC)

This protocol describes the S-alkylation of the dithiocarbamate salt to yield the target ligand.

Materials:

-

Sodium dimethyldithiocarbamate

-

Chloroacetonitrile (ClCH₂CN)

-

Acetone or Acetonitrile

-

Stirring apparatus

Procedure:

-

Dissolve the synthesized sodium dimethyldithiocarbamate in acetone or acetonitrile in a round-bottom flask.

-

To this solution, add chloroacetonitrile dropwise with continuous stirring at room temperature.

-

Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated sodium chloride is removed by filtration.

-

The solvent from the filtrate is removed under reduced pressure to yield the crude cyanomethyl N,N-dimethyldithiocarbamate.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol: General Synthesis of Metal Complexes of cm-DMDTC (M-cm-DMDTC)

This protocol provides a general method for the synthesis of metal complexes of cm-DMDTC, with specific examples for copper(II) and gold(III).

Materials:

-

Cyanomethyl N,N-dimethyldithiocarbamate (cm-DMDTC)

-

A suitable metal salt (e.g., Copper(II) chloride, Gold(III) chloride)

-

Ethanol or Methanol

-

Stirring apparatus

Procedure:

-

Dissolve the cm-DMDTC ligand in ethanol or methanol.

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal will depend on the desired coordination number of the metal (typically 2:1 for M²⁺ ions).

-

A precipitate of the metal complex will form, often immediately. The color of the precipitate is indicative of the metal complex formed.

-

Stir the reaction mixture at room temperature for an additional 2-4 hours to ensure complete reaction.

-

Collect the precipitated complex by filtration.

-

Wash the complex with the solvent used for the reaction and then with diethyl ether to remove any impurities.

-

Dry the final product under vacuum.

Example Metal Precursors:

| Metal | Precursor |

| Copper(II) | CuCl₂·2H₂O |

| Gold(III) | KAuCl₄ |

| Zinc(II) | ZnCl₂ |

| Nickel(II) | NiCl₂·6H₂O |

Characterization of cm-DMDTC and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the cm-DMDTC ligand. The chemical shifts of the protons and carbons in the dimethyl and cyanomethyl groups provide key structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the dithiocarbamate ligand to the metal center. The C-N stretching frequency (thioureide band) in the 1450-1550 cm⁻¹ region and the C-S stretching frequency around 1000 cm⁻¹ are characteristic. A single C-S stretching band is indicative of bidentate coordination.[4]

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the metal complexes and can be used to study their stability and interactions with biological molecules.

-

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

-

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.[5]

Applications in Drug Development

Metal dithiocarbamate complexes have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.[1][4]

Anticancer Activity

Copper and gold dithiocarbamate complexes have shown significant promise as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[6][7]

Potential Mechanisms of Action:

-

Proteasome Inhibition: Copper dithiocarbamate complexes are known to be potent inhibitors of the 26S proteasome, a key cellular machinery for protein degradation.[8] Inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing cell cycle arrest and apoptosis.

-

Induction of Oxidative Stress: These complexes can catalyze the generation of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as DNA, proteins, and lipids, ultimately triggering cell death.[6]

-

Mitochondrial Targeting: The lipophilic nature of dithiocarbamate complexes facilitates their accumulation in mitochondria, where they can disrupt the mitochondrial membrane potential and induce apoptosis through the intrinsic pathway.[9]

-

Thioredoxin Reductase Inhibition: Gold complexes, in particular, are known to target seleno-containing enzymes like thioredoxin reductase, a key enzyme in cellular redox regulation.[10] Inhibition of this enzyme disrupts the cellular antioxidant defense system, making cancer cells more susceptible to oxidative stress-induced apoptosis.

The cyanomethyl group in cm-DMDTC may influence these activities. The nitrile functionality could potentially engage in additional interactions with biological targets or alter the electronic properties of the complex, thereby modulating its reactivity and cytotoxicity.

Data Presentation: Representative Cytotoxicity of Dithiocarbamate Complexes

The following table provides a representative example of how cytotoxicity data (IC₅₀ values) for these complexes would be presented. Note: These are example values based on similar reported complexes and are for illustrative purposes only.

| Compound | MCF-7 (μM) | A2780 (μM) | A2780R (cisplatin-resistant) (μM) |

| Cisplatin | >50 | ~10 | ~21 |

| [Cu(cm-DMDTC)₂] | ~2.5 | ~9.0 | ~3.0 |

| [Au(cm-DMDTC)₂]Cl | ~1.8 | ~5.5 | ~2.0 |

Antimicrobial Activity

Dithiocarbamate metal complexes have also shown promising activity against a range of bacterial and fungal pathogens.[3][11] The mechanism of antimicrobial action is thought to involve the disruption of cellular processes through metal-ligand exchange reactions and the inhibition of essential enzymes. The copper-dependent toxicity of some dithiocarbamates has been demonstrated against various pathogens.[12] The lipophilicity of the complexes allows them to penetrate the microbial cell wall and membrane, leading to intracellular accumulation and toxicity.

Experimental and Logical Workflow Diagrams

Visualizing the synthesis and application workflow is crucial for understanding the experimental design and the logic behind the development of these metal complexes.

Synthesis Workflow

Caption: Workflow for the synthesis of cm-DMDTC and its metal complexes.

Drug Development Logic

Caption: Logical flow for the development of cm-DMDTC metal complexes as therapeutic agents.

Conclusion and Future Perspectives

Cyanomethyl dimethyldithiocarbamate represents a promising ligand for the development of novel metallo-drugs. Its synthesis is straightforward, building upon the well-established chemistry of dithiocarbamates. The resulting metal complexes, particularly with copper and gold, are poised to exhibit significant anticancer and antimicrobial activities, leveraging mechanisms that are distinct from many currently available therapies.

Future research should focus on the comprehensive biological evaluation of a library of M-cm-DMDTC complexes. This includes screening against a broad panel of cancer cell lines and microbial strains, as well as in-depth mechanistic studies to elucidate the precise role of the cyanomethyl group in modulating biological activity. Furthermore, formulation studies to enhance the bioavailability and targeted delivery of these promising complexes will be crucial for their translation into clinical applications. The strategic design of ligands like cm-DMDTC underscores the immense potential of coordination chemistry in addressing pressing challenges in medicine and drug development.

References

-

One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Circumventing Physicochemical Barriers of Cyclometalated Gold(III) Dithiocarbamate Complexes with Protein-Based Nanoparticle Delivery to Enhance Anticancer Activity. PubMed Central. Available at: [Link]

-

Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. Available at: [Link]

-

Diethyldithiocarbamate complex with copper: The mechanism of action in cancer cells. ResearchGate. Available at: [Link]

-

Diethyldithiocarbamate-copper nanocomplex reinforces disulfiram chemotherapeutic efficacy through light-triggered nuclear targeting. PubMed Central. Available at: [Link]

-

A Higher-Yielding Route for the Synthesis of Molecular Precursors to Thin Films of Gold by Atomic Layer Deposition. PubMed Central. Available at: [Link]

-

New Antimicrobial Strategies Based on Metal Complexes. Semantic Scholar. Available at: [Link]

-

Group 10 metal complexes of dithiocarbamates derived from primary anilines: Synthesis, characterization, computational and antimicrobial studies. ResearchGate. Available at: [Link]

-

Review on Anticancer Activity of Essential Metal Dithiocarbamate Complexes. ResearchGate. Available at: [Link]

-

Metal-dithiocarbamate complexes: chemistry and biological activity. PubMed. Available at: [Link]

-

Gold(III) Complexes with Aromatic Cyano-Substituted Bisdithiolate Ligands as Potential Anticancer and Antimicrobial Agents. MDPI. Available at: [Link]

-

Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. ResearchGate. Available at: [Link]

-

Cyanoethyl dimethyldithiocarbamate | C6H10N2S2. PubChem. Available at: [Link]

-

Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review. Dalton Transactions. Available at: [Link]

-

Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines. MDPI. Available at: [Link]

-

Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. PubMed Central. Available at: [Link]

-

COPPER(II) DIMETHYLDITHIOCARBAMATE. Gelest, Inc.. Available at: [Link]

-

Demonstration of N, N-Dimethyldithiocarbamate as a Copper-Dependent Antibiotic against Multiple Upper Respiratory Tract Pathogens. PubMed. Available at: [Link]

-

Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. PubMed Central. Available at: [Link]

-

Diethyldithiocarbamate complexes with metals used as food supplements show different effects in cancer cells. ResearchGate. Available at: [Link]

-

Methyl dimethyldithiocarbamate. Wikipedia. Available at: [Link]

-

Cyclometallated Au(iii) dithiocarbamate complexes: synthesis, anticancer evaluation and mechanistic studies. Metallomics. Available at: [Link]

-

A mitochondria-targeted anticancer copper dithiocarbamate amplifies immunogenic cuproptosis and macrophage polarization. Journal of Materials Chemistry B. Available at: [Link]

-

Synthesis, characterization and in vitro cytotoxicity of gold(iii) dialkyl/diaryldithiocarbamato complexes. RSC Publishing. Available at: [Link]

-

Gold nanoparticle decorated dithiocarbamate modified natural boehmite as a catalyst for the synthesis of biologically essential propargylamines. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Circumventing Physicochemical Barriers of Cyclometalated Gold(III) Dithiocarbamate Complexes with Protein-Based Nanoparticle Delivery to Enhance Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of metal complexes based on cinnamaldehyde thiosemicarbazone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A mitochondria-targeted anticancer copper dithiocarbamate amplifies immunogenic cuproptosis and macrophage polarization - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, characterization and in vitro cytotoxicity of gold(iii) dialkyl/diaryldithiocarbamato complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Demonstration of N, N-Dimethyldithiocarbamate as a Copper-Dependent Antibiotic against Multiple Upper Respiratory Tract Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Performance Guide: Cyanomethyl Dimethyldithiocarbamate in RAFT Polymerization

Executive Summary

Cyanomethyl dimethyldithiocarbamate (CDM-DTC) represents a specialized class of Chain Transfer Agents (CTAs) within the Reversible Addition-Fragmentation Chain Transfer (RAFT) framework. Unlike "universal" trithiocarbonates or highly active dithiobenzoates, CDM-DTC is chemically tuned for the controlled polymerization of Less Activated Monomers (LAMs) , such as vinyl acetate (VAc) and N-vinylpyrrolidone (NVP).

This guide critically analyzes CDM-DTC's performance, contrasting its efficacy against industry-standard RAFT agents. While it outperforms Xanthates in thermal and hydrolytic stability, its utility in More Activated Monomers (MAMs) is limited by the electronic density of its Z-group, necessitating precise application for optimal results.

Chemical Profile & Mechanistic Logic

To understand the performance limitations and advantages of CDM-DTC, one must deconstruct its structure-activity relationship (SAR).

-

Z-Group (Stabilizing): Dimethylamino (-N(Me)₂)

-

Effect: The nitrogen lone pair donates significant electron density into the C=S double bond (thiocarbonyl).

-

Consequence: This reduces the reactivity of the C=S bond toward radical addition.

-

Application: Ideal for LAMs . The unstable, highly reactive propagating radicals of VAc or NVP can still attack this deactivated bond, while the intermediate radical is destabilized enough to favor fragmentation, preventing retardation. Conversely, stable radicals (Styrene/Acrylates) react too slowly with this Z-group, leading to poor control.

-

-

R-Group (Leaving): Cyanomethyl (-CH₂CN)

-

Effect: A primary radical stabilized by the nitrile group.

-

Consequence: It is an excellent homolytic leaving group relative to the propagating radicals of LAMs.

-

Re-initiation: The cyanomethyl radical is electrophilic and rapidly re-initiates polymerization.

-

Mechanism Visualization

The following diagram illustrates the RAFT pre-equilibrium specific to CDM-DTC, highlighting the Z-group's role in modulating reactivity.

Caption: The electron-donating Z-group (Dimethyldithiocarbamate) destabilizes the intermediate radical, favoring fragmentation but lowering the addition rate (k_add) for stable radicals.

Performance Comparison: CDM-DTC vs. Alternatives

A. vs. Xanthates (e.g., O-ethyl xanthate)

Xanthates are the traditional choice for LAMs (MADIX polymerization).

-

Control: CDM-DTC offers comparable control (PDI < 1.3) for Vinyl Acetate.[1][2][3]

-

Stability: CDM-DTC is superior. Xanthates are prone to thermal elimination (Chugaev reaction) at higher temperatures and hydrolytic instability. CDM-DTC allows for higher temperature polymerizations without degradation of the chain end.

-

Verdict: CDM-DTC is the robust alternative when end-group fidelity or thermal stability is required.

B. vs. Trithiocarbonates (e.g., DoPAT, EMP)

-

MAMs: Trithiocarbonates are superior.[3][4][5] They provide excellent control for Acrylates and Styrenes. CDM-DTC typically fails here (broad PDI).

-

LAMs: Trithiocarbonates often inhibit VAc polymerization due to the high stability of the intermediate radical (retardation). CDM-DTC avoids this inhibition.

-

Odor: CDM-DTC generally has a lower odor profile compared to low molecular weight trithiocarbonates.

C. vs. Dithiobenzoates (e.g., CPDB, CDB)

-

Reactivity: Dithiobenzoates are highly active (high

). -

Compatibility: Dithiobenzoates strongly retard VAc polymerization. CDM-DTC is orthogonal; it works where Dithiobenzoates fail.

Summary Data Table

Data synthesized from comparative RAFT kinetics studies [1, 3].

| Feature | CDM-DTC (Dithiocarbamate) | Xanthates (MADIX) | Trithiocarbonates | Dithiobenzoates |

| Best Monomer Class | LAMs (VAc, NVP) | LAMs (VAc, NVP) | MAMs (Styrene, Acrylates) | MAMs (Styrene, Methacrylates) |

| Typical PDI (VAc) | 1.15 - 1.30 | 1.20 - 1.40 | Inhibition / >2.0 | Inhibition |

| Typical PDI (Styrene) | > 1.6 (Poor Control) | > 1.8 | < 1.10 | < 1.10 |

| Hydrolytic Stability | High | Low | High | Moderate |

| Thermal Stability | High | Low (Elimination) | High | Moderate |

Experimental Protocol: Controlled Polymerization of Vinyl Acetate[1][3][5]

This protocol demonstrates the efficacy of CDM-DTC in synthesizing Poly(Vinyl Acetate) (PVAc) with low dispersity.

Materials

-

Monomer: Vinyl Acetate (VAc), distilled to remove inhibitors.

-

CTA: Cyanomethyl dimethyldithiocarbamate (CDM-DTC).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

-

Solvent: 1,4-Dioxane (optional, bulk preferred for kinetics).

Workflow

-

Stoichiometry: Target Degree of Polymerization (

) = 200.[6]-

[VAc] : [CDM-DTC] : [AIBN] = 200 : 1 : 0.2.

-

-

Preparation:

-

In a Schlenk tube, dissolve 16 mg AIBN and 80 mg CDM-DTC in 10 mL Vinyl Acetate.

-

Degas the solution via three freeze-pump-thaw cycles. Crucial: Oxygen inhibition is severe in RAFT.

-

-

Polymerization:

-

Immerse the sealed tube in an oil bath at 60 °C .

-

Allow reaction to proceed for 6–12 hours (Target conversion ~60%).

-

Note: Do not push to 100% conversion to avoid "dead" chain coupling.

-

-

Purification:

-

Quench reaction by cooling in ice water and exposing to air.

-

Precipitate polymer into excess cold hexane.

-

Dry under vacuum at 40 °C.

-

Expected Results

-

Conversion: ~60%

-

Mn (Theoretical): ~10,300 g/mol

-

Mn (GPC): ~11,000 g/mol (Close agreement indicates high transfer efficiency)

-

Dispersity (Đ): 1.20 – 1.25

Decision Framework for RAFT Agent Selection

Use the following logic flow to determine if CDM-DTC is the correct agent for your specific drug delivery or synthesis application.

Caption: Selection logic prioritizing CDM-DTC for stable, controlled polymerization of Less Activated Monomers.

References

-

Chiefari, J., et al. (2003).[4] "Thiocarbonylthio Compounds (S=C(Z)S-R) in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Effect of the Activating Group Z." Macromolecules, 36(7), 2273-2283.[4] Link

-

Gardiner, J., et al. (2016).[1] "Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates." Polymer Chemistry, 7, 486-499. Link

-

Keddie, D. J., et al. (2012).[6] "RAFT Polymerization of Vinyl Esters: Synthesis and Applications." Macromolecules, 45(13), 5321–5342. Link

-

Moad, G., et al. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 58(6), 379-410. Link

Sources

- 1. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

A Comparative Guide to the Quantitative Purity Analysis of Cyanomethyl Dimethyldithiocarbamate by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. Cyanomethyl dimethyldithiocarbamate (CMDA), a compound with potential applications in organic synthesis and pharmaceutical research, requires a robust and reliable analytical method for its quantification and purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of CMDA. We will delve into the rationale behind method development, present supporting experimental data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Critical Need for Accurate CMDA Purity Determination

Cyanomethyl dimethyldithiocarbamate, with the chemical formula C4H6N2S2, is a member of the dithiocarbamate family. Dithiocarbamates are known for their diverse applications, including as pesticides and accelerators in vulcanization.[1] In the context of pharmaceutical development, even minor impurities in an intermediate like CMDA can have significant impacts on the safety and efficacy of the final drug product. Therefore, a highly specific, sensitive, and accurate analytical method is paramount.

High-Performance Liquid Chromatography (HPLC): A Method of Choice

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[2] For CMDA, a reversed-phase HPLC method with UV detection is the recommended approach.

The Rationale Behind the HPLC Method Parameters

The selection of HPLC parameters is a critical step in developing a robust analytical method. Here, we explain the reasoning behind our choices for the analysis of CMDA:

-

Column: A C18 column is chosen for its hydrophobicity, which allows for the effective retention and separation of moderately polar organic molecules like CMDA from potential impurities. The end-capping of the stationary phase minimizes peak tailing, leading to better peak shape and more accurate integration.

-

Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC that provides good peak shape and lower backpressure compared to methanol. A gradient is used to ensure the elution of any potential impurities with a wide range of polarities, while also providing a sharp, well-defined peak for the main analyte, CMDA.

-

Detection Wavelength: The dithiocarbamate functional group has a characteristic UV absorbance. A diode-array detector (DAD) is used to scan a range of wavelengths, and the optimal wavelength for quantification is selected based on the absorbance maximum of CMDA, which is typically around 254 nm and 280 nm. For this guide, we will use 254 nm for quantification.

-

Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency. An injection volume of 10 µL is chosen to ensure sufficient analyte is introduced into the system for sensitive detection without overloading the column.

Experimental Workflow for HPLC Analysis of CMDA

Caption: Workflow for the quantitative analysis of CMDA purity by HPLC.

HPLC Method Validation and Performance Data

A robust analytical method must be validated to ensure its reliability. The following table summarizes the key validation parameters for the proposed HPLC method for CMDA.

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 10 - 200 µg/mL | 10 - 200 µg/mL |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |

| Precision (RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.5 µg/mL |

These results demonstrate that the proposed HPLC method is linear, accurate, and precise for the quantitative determination of CMDA purity.

Experimental Protocol for HPLC Analysis

-

Preparation of Standard Solutions:

-

Accurately weigh approximately 10 mg of CMDA reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.

-

-

Preparation of Sample Solution:

-

Accurately weigh approximately 10 mg of the CMDA sample to be tested into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 0-5 min (50% B), 5-15 min (50-90% B), 15-20 min (90% B), 20-21 min (90-50% B), 21-25 min (50% B)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

-

Analysis:

-

Inject the calibration standards to establish the calibration curve.

-

Inject the sample solution in triplicate.

-

Calculate the purity of the CMDA sample using the calibration curve.

-

An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful alternative, especially for identifying and quantifying volatile impurities.[2] However, dithiocarbamates are generally not volatile and can be thermally unstable, often requiring derivatization or, more commonly, decomposition to a stable, volatile product like carbon disulfide (CS2) for analysis.[3][4]

The Rationale for the GC-MS Method

The standard approach for dithiocarbamate analysis by GC is based on their acid-catalyzed decomposition to CS2.[3][5] This method provides a total dithiocarbamate content rather than quantifying the parent compound directly.

-

Decomposition: The sample is treated with an acid (e.g., hydrochloric acid) and a reducing agent (e.g., stannous chloride) to quantitatively convert the dithiocarbamate to CS2.[3]

-

Extraction: The volatile CS2 is then extracted into a suitable organic solvent, such as isooctane.[5]

-

GC-MS Analysis: The extract is injected into the GC-MS system. The mass spectrometer is set to monitor the characteristic ions of CS2 for selective and sensitive detection.

Comparison of HPLC and GC-MS for CMDA Purity Analysis

| Feature | HPLC-UV | GC-MS (via CS2) |

| Principle | Separation based on polarity | Separation based on volatility after decomposition |

| Specificity | High for the parent compound (CMDA) | Measures total dithiocarbamate content as CS2; not specific to CMDA |

| Sample Preparation | Simple dissolution and filtration | More complex: acid hydrolysis and liquid-liquid extraction |

| Thermal Stability Requirement | Not required | Not directly applicable to CMDA, but CS2 is stable |

| Sensitivity | Good | Potentially higher due to the sensitivity of MS detection |

| Impurity Profiling | Can separate and quantify non-volatile, structurally related impurities | Good for volatile impurities; non-volatile impurities are not detected |

| Quantification | Direct quantification of CMDA | Indirect quantification based on CS2 |

Logical Relationship of Method Selection

Caption: Decision tree for selecting the appropriate analytical method for CMDA.

Experimental Protocol for GC-MS (via CS2)

-

Sample Preparation (Acid Hydrolysis):

-

Accurately weigh the CMDA sample into a headspace vial.

-

Add a solution of stannous chloride in hydrochloric acid.

-

Add a known volume of isooctane.

-

Seal the vial and heat at a controlled temperature (e.g., 80 °C) for a specific time to ensure complete conversion to CS2 and its partitioning into the isooctane layer.[3]

-

Allow the vial to cool.

-

-

GC-MS Conditions:

-

Column: A suitable column for volatile compounds (e.g., DB-5ms).

-

Injector Temperature: 200 °C

-

Oven Program: Isothermal or a slow temperature ramp to ensure good separation of CS2 from any solvent or matrix peaks.

-

Carrier Gas: Helium

-

MS Detector: Electron Ionization (EI) mode, monitoring for characteristic CS2 ions (e.g., m/z 76, 44).

-

Conclusion

For the quantitative analysis of cyanomethyl dimethyldithiocarbamate (CMDA) purity, a validated reversed-phase HPLC method with UV detection is the superior choice.[6] It offers high specificity for the parent compound, allowing for accurate quantification and the ability to profile non-volatile, structurally related impurities. The method is robust, reproducible, and aligns well with standard practices in the pharmaceutical industry.

While GC-MS following acid hydrolysis to carbon disulfide can be a sensitive technique for determining total dithiocarbamate content, it lacks the specificity to distinguish CMDA from other dithiocarbamates and does not provide information on the parent compound itself.[3][4] Therefore, the GC-MS method is better suited as a complementary technique for screening for volatile impurities or as a general class-specific assay where individual compound identification is not required.

Ultimately, the choice of analytical method should be guided by the specific goals of the analysis.[2] For routine quality control and accurate purity determination of CMDA, HPLC is the recommended and more informative technique.

References

-

Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. Available at: [Link]

-

Agilent. (2024). Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. Available at: [Link]

-

ResearchGate. (2019). Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS. Available at: [Link]

-

ResearchGate. (2014). Determination of N,N-dimethyldithiocarbamate in wastewater using pre-column derivatization and high-performance liquid chromatography. Available at: [Link]

-

MDPI. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Available at: [Link]

-

PubChem. (n.d.). Cyanoethyl dimethyldithiocarbamate. Available at: [Link]

-

Wikipedia. (n.d.). Methyl dimethyldithiocarbamate. Available at: [Link]

-

PubMed. (2007). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. Available at: [Link]

-

MDPI. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Available at: [Link]

-

Agricultural Institute of Slovenia. (n.d.). Validation of the Method for the Determination of Dithiocarbamates and Thiuram Disulphide on Apple, Lettuce, Potato, Strawberry. Available at: [Link]

-

ResearchGate. (2014). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry | Request PDF. Available at: [Link]

-

ResearchGate. (2016). Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. Available at: [Link]

-

NIH. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available at: [Link]

-

NIH. (n.d.). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Available at: [Link]

- Google Patents. (n.d.). CN102914604A - Method for detecting trace N, N-dimethyldithiocarbamate in water.

Sources

- 1. Methyl dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. encyclopedia.pub [encyclopedia.pub]

A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of Cyanomethyl Dimethyldithiocarbamate in Immunoassays

Introduction: The Specificity Challenge in Dithiocarbamate Quantification

Dithiocarbamates (DTCs) are a widely utilized class of organosulfur compounds, primarily employed as fungicides in agriculture and as vulcanization accelerators in the rubber industry.[1] Their prevalence necessitates sensitive and specific analytical methods for environmental monitoring, food safety assurance, and toxicological studies. While chromatographic methods like GC-MS are standard, they often rely on an indirect, non-specific approach: the acidic hydrolysis of all DTCs present in a sample to carbon disulfide (CS₂), which is then quantified.[2][3][4] This "sum method" cannot distinguish between different DTC parent compounds, a significant limitation when assessing the risk of specific, more toxic members of the class or their metabolites.[2][5]

Immunoassays offer a compelling alternative, promising high throughput, sensitivity, and potentially, the specificity that traditional methods lack. However, the Achilles' heel of any immunoassay is cross-reactivity—the binding of the assay's antibody to compounds other than the intended target analyte.[6] Structurally similar molecules are the most common culprits, capable of causing falsely elevated results and compromising data integrity.[7][8]

This guide focuses on a specific potential cross-reactant: cyanomethyl dimethyldithiocarbamate . We will outline a complete, self-validating workflow to objectively quantify its interference in a competitive immunoassay platform. The principles and protocols described herein are designed to be adaptable for assessing the specificity of any small-molecule immunoassay.[9][10]

The Principle of Competitive Immunoassays & The Nature of Cross-Reactivity

For small molecules like DTCs, which cannot be bound by two antibodies simultaneously, the competitive immunoassay format is the design of choice.[9][10] In this format, the analyte in the sample competes with a fixed amount of a labeled analyte (e.g., an enzyme conjugate) for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and thus a lower signal.

Cross-reactivity occurs when a compound, structurally similar to the target analyte, also binds to the antibody, displacing the labeled analyte and generating a signal.[11] The degree to which a compound cross-reacts is a function of its structural homology to the target analyte and its binding affinity for the antibody. It is crucial to understand that cross-reactivity is not an intrinsic, immutable property of an antibody but can be influenced by the specific assay format and reagent concentrations.[11][12]

Below is a diagram illustrating the competitive binding dynamics at the core of this study.

Caption: Competitive Immunoassay Principle and Cross-Reactivity Mechanism.

Structural Comparison: The Basis for Cross-Reactivity Concern

To understand why cyanomethyl dimethyldithiocarbamate is a candidate for cross-reactivity, we must compare its structure to a common target analyte from the same chemical family, such as Ziram (Zinc dimethyldithiocarbamate).

| Compound | Chemical Structure | Key Features |

| Cyanomethyl dimethyldithiocarbamate | CN(C)C(=S)SCCC#N[13] | Features the core dimethyldithiocarbamate group with a cyanomethyl ester. |

| Ziram (Zinc dimethyldithiocarbamate) | [Zn(S2CN(CH3)2)2] | Consists of two dimethyldithiocarbamate ligands chelated to a central zinc atom. |

| Thiram (Reference Compound) | [(CH3)2NC(S)S]2 | A disulfide derived from two dimethyldithiocarbamate units. |

| Methyl dimethyldithiocarbamate (Reference Compound) | (CH3)2NC(S)SCH3[14] | The simplest ester, featuring the core structure with a methyl group. |

The common (CH₃)₂NC(S)S- moiety is the primary epitope that an antibody raised against a dimethyldithiocarbamate is likely to recognize. The structural variations in the ester group or metal complex will determine the binding affinity and, consequently, the degree of cross-reactivity. Our experimental design must therefore test not only cyanomethyl dimethyldithiocarbamate but also a panel of structurally related analogs to build a comprehensive specificity profile.

Experimental Design and Protocols

This section details the workflow and step-by-step protocols for a robust cross-reactivity study. The objective is to determine the concentration of each test compound required to inhibit 50% of the maximum signal (IC50) and compare it to the IC50 of the primary target analyte.

Experimental Workflow

The overall process is a systematic progression from establishing a functional baseline assay to challenging it with potential cross-reactants and analyzing the outcomes.

Caption: Workflow for Immunoassay Cross-Reactivity Assessment.

Detailed Experimental Protocol: Competitive ELISA

This protocol assumes the target analyte is Ziram. All procedures should adhere to established bioanalytical method validation guidelines.[15][16][17]

A. Reagent Preparation:

-

Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Prepare 100 mM sodium carbonate/bicarbonate buffer.

-

Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

-

Analyte & Cross-Reactant Stocks: Prepare 1 mg/mL stock solutions of the primary analyte (Ziram) and all test compounds (Cyanomethyl dimethyldithiocarbamate, Thiram, etc.) in an appropriate solvent (e.g., DMSO). Causality Note: Using a consistent, water-miscible organic solvent minimizes solvent effects between different test compounds.

-

Standard & Test Compound Dilutions: Perform serial dilutions of all compounds in assay buffer (e.g., PBST with 0.1% BSA) to create a range of concentrations for generating dose-response curves.

B. ELISA Procedure:

-

Coating: Dilute the anti-Ziram antibody in Coating Buffer to its optimal concentration (determined during assay development). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.

-

Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step (B.2).

-

Competitive Reaction:

-

Add 50 µL of the appropriate standard dilution (for the Ziram standard curve) or test compound dilution to each well.

-

Immediately add 50 µL of the optimized dilution of the Ziram-enzyme conjugate (e.g., Ziram-HRP). Causality Note: The simultaneous addition ensures a true competitive environment. Pre-incubating the antibody with the sample can alter the assay dynamics.

-

Incubate for 1 hour at room temperature with gentle shaking.

-

-

Washing: Repeat the wash step (B.2) for a total of 5 washes to remove all unbound reagents.

-

Signal Development: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

5.1. Calculation of IC50 and Percent Cross-Reactivity (%CR):

-

Generate Dose-Response Curves: For each compound, plot the absorbance (or %B/B₀) against the logarithm of its concentration.

-

Determine IC50: Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for the primary analyte and each test compound. The IC50 is the concentration that results in a 50% reduction of the maximum signal.

-

Calculate %CR: The cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

5.2. Sample Data Presentation:

The results should be summarized in a clear, comparative table. The following is a hypothetical dataset for an anti-Ziram immunoassay.

| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity (Relative to Ziram) |

| Ziram (Primary Analyte) | 15.2 | 100% |

| Cyanomethyl dimethyldithiocarbamate | 304.5 | 5.0% |

| Thiram | 25.8 | 58.9% |

| Methyl dimethyldithiocarbamate | 1,520.0 | 1.0% |

| Propineb (structurally distinct DTC) | >10,000 | <0.15% |

5.3. Interpretation of Results:

-

High Cross-Reactivity (>50%): As seen with Thiram, the antibody binds this compound with high affinity. The assay is not specific for Ziram and should be considered a "dimethyldithiocarbamate group" assay.

-

Moderate Cross-Reactivity (1-10%): Cyanomethyl dimethyldithiocarbamate shows moderate cross-reactivity. This means that at concentrations 20 times higher than Ziram, it would produce a similar signal. This level of interference may be acceptable or unacceptable depending on the application and the expected environmental concentrations of the cross-reactant.[7]

-

Low to Negligible Cross-Reactivity (<1%): Methyl dimethyldithiocarbamate and Propineb show very low interference. The antibody demonstrates good specificity against these compounds.

Conclusion and Broader Implications

This guide provides a rigorous, scientifically-grounded methodology for assessing the cross-reactivity of cyanomethyl dimethyldithiocarbamate in a competitive immunoassay. The hypothetical data indicates that while the antibody can distinguish the target analyte from the cyanomethyl analog, a potential for interference exists and must be considered when analyzing unknown samples.

References

-

Ismail, A. A. (2012). Interferences in Immunoassay. SciSpace. Available at: [Link]

-

Salentijn, G., et al. (2021). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. Available at: [Link]

-

Kalinitchenko, I. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

-

Agilent Technologies. (2024). Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. Available at: [Link]

-

Coles, M. G., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. Available at: [Link]

-

Rissin, D. M., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

-

Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. Available at: [Link]

-

PubChem. (n.d.). Cyanoethyl dimethyldithiocarbamate. National Center for Biotechnology Information. Available at: [Link]

-

IntechOpen. (2024). Interferences in Immunological Assays: Causes, Detection, and Prevention. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

-

Leach, M. W., et al. (2019). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

-

Cennamo, P., et al. (2021). Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Immunoassay Methods. Assay Guidance Manual. Available at: [Link]

-

Symmetric. (2024). PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Available at: [Link]

-

ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available at: [Link]

-

Tate, J., & Ward, G. (2004). Interferences in Immunoassay. Clinical Biochemist Reviews. Available at: [Link]

-

Snyder, M. L., et al. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]

-

ResearchGate. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Available at: [Link]

-

Wikipedia. (n.d.). Methyl dimethyldithiocarbamate. Available at: [Link]

-

European Medicines Agency. (2018). Bioanalytical method validation - Scientific guideline. Available at: [Link]

-

Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available at: [Link]

- Google Patents. (n.d.). US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.

-

Lympany, C., et al. (2014). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. The Journal of Applied Laboratory Medicine. Available at: [Link]

-

American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. Available at: [Link]

-

ELGA LabWater. (2020). Immunoassay – Sources and Effects of Immunoassay Interference. Available at: [Link]

-

bioRxiv. (2024). Single-molecule validation and optimized protocols for the use of secondary nanobodies in multiplexed immunoassays. Available at: [Link]

-

Journal of Analytical Toxicology. (2013). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Available at: [Link]

-

Analytical Methods. (2023). Direct detection of dithiocarbamate fungicides by SALDI/MS using porous TiC ceramic powder as a substrate. Available at: [Link]

-

PubChem. (n.d.). Methyl dimethyldithiocarbamate. National Center for Biotechnology Information. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

-

Ataman Kimya. (n.d.). ZINC DIMETHYLDITHIOCARBAMATE. Available at: [Link]

Sources